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Abstract

Ludaterone is a steroidal antiandrogen that acts as a competitive antagonist of the androgen
receptor (AR). This document provides a comprehensive technical overview of its chemical
structure, physicochemical properties, and mechanism of action. Detailed experimental
protocols for its synthesis and biological evaluation, based on established methodologies for
similar compounds, are also presented. This guide is intended to serve as a valuable resource
for researchers and professionals involved in the fields of medicinal chemistry, pharmacology,
and drug development.

Chemical Structure and Properties

Ludaterone is a synthetic 2-oxapregnane steroid derivative. Its chemical structure is
characterized by a chlorinated pregnane skeleton with an oxalactone ring.

Chemical Structure:

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-
2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one

Table 1: Physicochemical Properties of Ludaterone
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Property Value Source

(1R,3R,3aS,3bR,9aR,9bS,11a
S)-1-acetyl-5-chloro-1,3-
dihydroxy-9a,11a-dimethyl-

IUPAC Name PubChem[1][2]
2,3,3a,3b,9,9b,10,11-

octahydroindeno[4,5-

hlisochromen-7-one

Molecular Formula C20H25CIOs PubChem[1][2]
Molecular Weight 380.9 g/mol PubChem[1]
CAS Number 124548-08-9 PubChem
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
XLogP3-AA (Computed) 1.8 PubChem
Hydrogen Bond Donor Count
PubChem

(Computed)
Hydrogen Bond Acceptor

5 PubChem
Count (Computed)
Rotatable Bond Count

2 PubChem

(Computed)

Note: Experimentally determined values for melting point, boiling point, aqueous solubility, and
pKa are not readily available in the public domain. The provided logP and hydrogen bond data
are computed values from PubChem.

Mechanism of Action: Androgen Receptor
Antagonism
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Ludaterone exerts its antiandrogenic effects by acting as a competitive antagonist of the
androgen receptor (AR), a ligand-activated nuclear transcription factor crucial for the
development and maintenance of male characteristics and the progression of androgen-
dependent diseases such as prostate cancer.

The general mechanism of androgen receptor signaling and the inhibitory action of an
antagonist like Ludaterone can be summarized as follows:

e Androgen Binding: In the absence of an antagonist, androgens such as testosterone and
dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR located in the
cytoplasm.

» Conformational Change and Dissociation: Ligand binding induces a conformational change
in the AR, causing the dissociation of heat shock proteins (HSPs).

¢ Dimerization and Nuclear Translocation: The activated ARs form homodimers and
translocate into the nucleus.

e DNA Binding and Transcription: In the nucleus, the AR dimers bind to specific DNA
sequences known as androgen response elements (ARES) in the promoter regions of target
genes. This binding, along with the recruitment of coactivators, initiates the transcription of
genes involved in cell growth, proliferation, and survival.

o Ludaterone's Antagonistic Action: Ludaterone, as a competitive antagonist, binds to the
LBD of the AR. This binding prevents the binding of endogenous androgens. The binding of
an antagonist like Ludaterone can induce a conformational change in the receptor that is
different from that induced by an agonist, which may prevent the proper recruitment of
coactivators or hinder the interaction with ARES, thereby inhibiting the transcription of
androgen-dependent genes.
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Figure 1. Androgen Receptor Signaling Pathway and Inhibition by Ludaterone.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Ludaterone are
not publicly available. The following sections provide representative methodologies based on
the synthesis of similar 2-oxapregnane steroids and standard assays for antiandrogenic

activity.

Synthesis of 2-Oxapregnane Steroids

The synthesis of Ludaterone likely involves a multi-step process starting from a readily
available steroid precursor. A general workflow for the synthesis of related 6-chloro-2-
oxapregna-4,6-diene-3,20-dione derivatives is outlined below.
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Figure 2. General Synthetic Workflow for 2-Oxapregnane Steroids.

Methodology:
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» Dehydrogenation and Chlorination: A suitable steroid precursor is treated with a
dehydrogenating agent, such as chloranil, to introduce the C4 and C6 double bonds.
Subsequent treatment with a chlorinating agent introduces the chlorine atom at the C6
position.

o Lactone Formation: The 2-oxalactone ring can be formed through various methods, including
Baeyer-Villiger oxidation of a corresponding cyclic ketone.

o Side Chain Modification: The C17 side chain is modified to introduce the hydroxyl and acetyl
groups. This may involve protection and deprotection steps to ensure regioselectivity.

 Purification and Characterization: The final product is purified using chromatographic
techniques such as column chromatography and recrystallization. The structure is confirmed
by spectroscopic methods including NMR (*H and 3C), mass spectrometry, and infrared
spectroscopy.

Biological Evaluation

The antiandrogenic activity of Ludaterone can be evaluated using a combination of in vitro and
in vivo assays.

This assay determines the ability of Ludaterone to compete with a radiolabeled androgen for
binding to the AR.

Methodology:

o Receptor Preparation: A source of androgen receptors is required, which can be cytosol
extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant AR protein.

o Competition Reaction: A constant concentration of a radiolabeled androgen, typically [3H]-
dihydrotestosterone ([3H]-DHT), is incubated with the receptor preparation in the presence of
increasing concentrations of Ludaterone.

o Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are
separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-
coated charcoal precipitation.
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« Quantification: The amount of bound radioactivity is quantified using liquid scintillation
counting.

« Data Analysis: The concentration of Ludaterone that inhibits 50% of the specific binding of
[3H]-DHT (ICso) is calculated. This value provides a measure of the binding affinity of
Ludaterone for the androgen receptor.
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Figure 3. Workflow for Androgen Receptor Competitive Binding Assay.

The Hershberger assay is a well-established in vivo method to assess the androgenic and
antiandrogenic properties of a compound in castrated male rats.

Methodology:

o Animal Model: Immature, castrated male rats are used as the animal model. Castration
removes the endogenous source of androgens.

e Dosing: The animals are treated daily for a specified period (e.g., 10 days) with a vehicle
control, a reference androgen (e.g., testosterone propionate), or the reference androgen in
combination with different doses of Ludaterone.

o Tissue Collection: At the end of the treatment period, the animals are euthanized, and
androgen-dependent tissues are carefully dissected and weighed. These tissues typically
include the ventral prostate, seminal vesicles, and levator ani muscle.

» Data Analysis: The weights of the androgen-dependent tissues from the Ludaterone-treated
groups are compared to those of the group treated with the androgen alone. A statistically
significant reduction in tissue weight indicates antiandrogenic activity.

Conclusion

Ludaterone is a potent steroidal antiandrogen with a clear mechanism of action involving the
competitive inhibition of the androgen receptor. While specific experimental data on its
physicochemical properties and detailed protocols for its synthesis and biological evaluation
are not widely published, this guide provides a comprehensive overview based on its known
chemical structure and established methodologies for analogous compounds. Further research
to determine its precise physicochemical characteristics and to elucidate the specific molecular
interactions with the androgen receptor will be valuable for its continued development and for
the design of new antiandrogenic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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